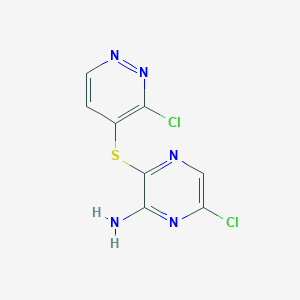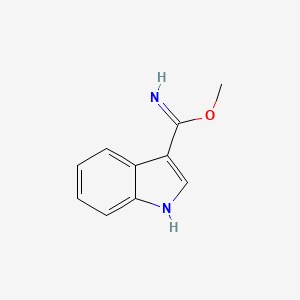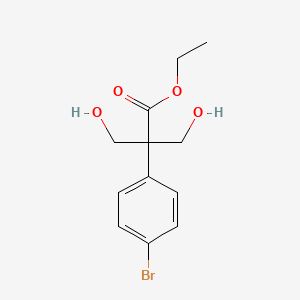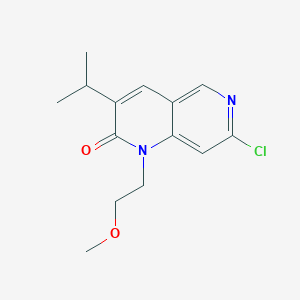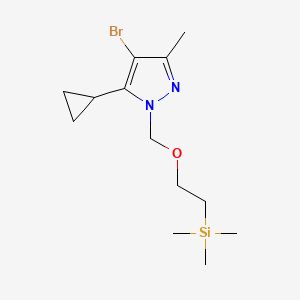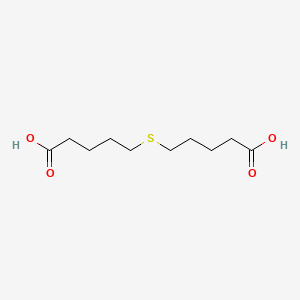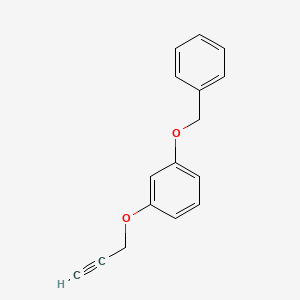
1-(Benzyloxy)-3-(prop-2-yn-1-yloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)-3-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C16H14O2 It is a derivative of benzene, featuring both benzyloxy and prop-2-yn-1-yloxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-(prop-2-yn-1-yloxy)benzene typically involves the reaction of 1,3-dihydroxybenzene with benzyl bromide and propargyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions usually require heating to facilitate the substitution reactions, resulting in the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Benzyloxy)-3-(prop-2-yn-1-yloxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, bromine for bromination.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitrobenzene derivatives, sulfonic acids, bromobenzene derivatives.
Aplicaciones Científicas De Investigación
1-(Benzyloxy)-3-(prop-2-yn-1-yloxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(Benzyloxy)-3-(prop-2-yn-1-yloxy)benzene involves its interaction with various molecular targets. The benzyloxy and prop-2-yn-1-yloxy groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, and other proteins, thereby modulating their activity and function.
Comparación Con Compuestos Similares
Benzyl Propargyl Ether: Similar in structure but lacks the additional benzyloxy group.
1-(Benzyloxy)-2-(prop-2-yn-1-yloxy)benzene: Positional isomer with different substitution pattern on the benzene ring.
1-(Benzyloxy)-4-(prop-2-yn-1-yloxy)benzene: Another positional isomer with substitutions at different positions.
Uniqueness: 1-(Benzyloxy)-3-(prop-2-yn-1-yloxy)benzene is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its isomers and analogs. This uniqueness makes it a valuable compound for targeted research and application development.
Propiedades
Fórmula molecular |
C16H14O2 |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
1-phenylmethoxy-3-prop-2-ynoxybenzene |
InChI |
InChI=1S/C16H14O2/c1-2-11-17-15-9-6-10-16(12-15)18-13-14-7-4-3-5-8-14/h1,3-10,12H,11,13H2 |
Clave InChI |
KHZQAVNJZUGXFB-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC1=CC(=CC=C1)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



